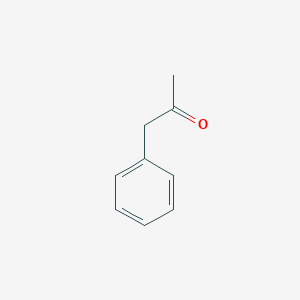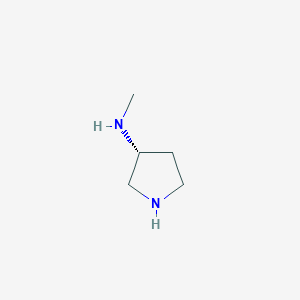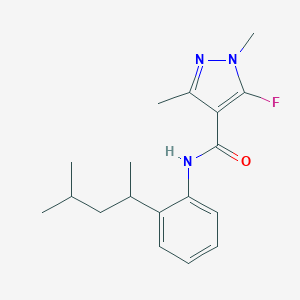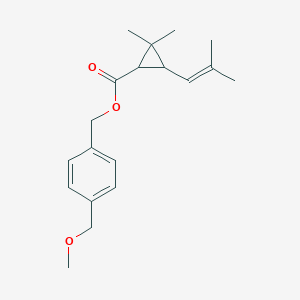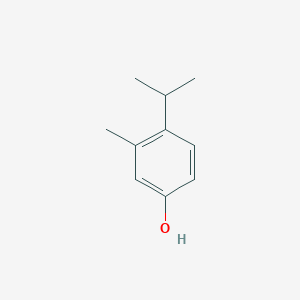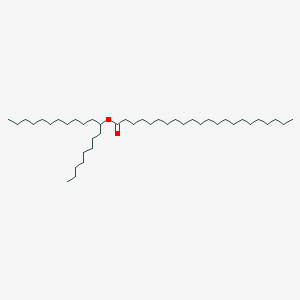
Icosan-9-yl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icosan-9-yl docosanoate, also known as docosanoic acid, 2-octyldodecyl ester, is a long-chain ester compound. It is primarily used in various industrial applications due to its unique chemical properties. The compound is known for its stability and hydrophobic nature, making it suitable for use in cosmetics, lubricants, and other specialized products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of icosan-9-yl docosanoate typically involves the esterification of docosanoic acid with icosanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Docosanoic acid+Icosanol→Icosan-9-yl docosanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, docosanoic acid and icosanol, are mixed in a reactor along with an acid catalyst. The mixture is heated to a specific temperature to facilitate the reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Icosan-9-yl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: The ester can be reduced to form primary alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Docosanoic acid and icosanol.
Reduction: Primary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
Icosan-9-yl docosanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential use in lipid-based drug delivery systems.
Medicine: Research is ongoing to explore its use in topical formulations for skin conditions.
Mechanism of Action
The mechanism of action of icosan-9-yl docosanoate primarily involves its interaction with lipid membranes. Due to its long hydrophobic chain, it can integrate into lipid bilayers, altering their properties. This integration can affect membrane fluidity and permeability, which is crucial in its applications in drug delivery and cosmetics. The molecular targets include lipid membranes and associated proteins, influencing various cellular pathways .
Comparison with Similar Compounds
- Octyldodecyl myristate
- Cetyl palmitate
- Stearyl stearate
Comparison: Icosan-9-yl docosanoate is unique due to its longer carbon chain compared to similar compounds. This longer chain provides enhanced hydrophobicity and stability, making it more suitable for specific industrial applications. While compounds like octyldodecyl myristate and cetyl palmitate are also used in cosmetics, this compound offers superior performance in terms of moisture retention and barrier formation.
Properties
CAS No. |
125804-08-2 |
|---|---|
Molecular Formula |
C42H84O2 |
Molecular Weight |
621.1 g/mol |
IUPAC Name |
2-octyldodecyl docosanoate |
InChI |
InChI=1S/C42H84O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-25-26-27-28-30-33-36-39-42(43)44-40-41(37-34-31-15-12-9-6-3)38-35-32-29-17-14-11-8-5-2/h41H,4-40H2,1-3H3 |
InChI Key |
MQHZSBOMTFGHIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
Synonyms |
OCTYLDODECYL BEHENATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




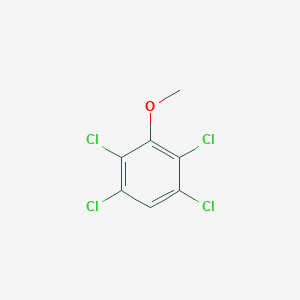
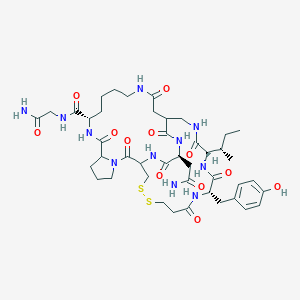

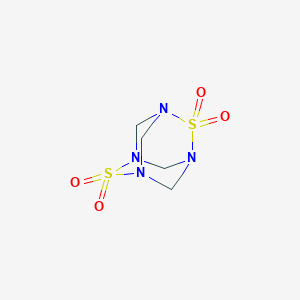
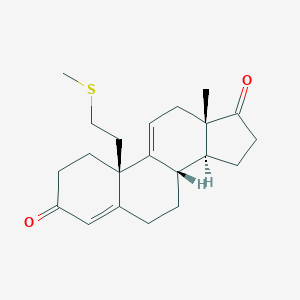
![4-[(E)-pent-1-enyl]morpholine](/img/structure/B166963.png)
